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molecular formula C6H11NO4 B8633078 l-Alanine, N-methoxycarbonyl-, methyl ester CAS No. 70288-74-3

l-Alanine, N-methoxycarbonyl-, methyl ester

Cat. No. B8633078
M. Wt: 161.16 g/mol
InChI Key: RARVELAUERPFPU-BYPYZUCNSA-N
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Patent
US04234744

Procedure details

From the reaction of 11.69 grams of 2-bromopropionic acid methyl ester with 8.52 grams of potassium cyanate and 7.85 grams of methanol under the conditions described in Example 1 there were isolated 6.66 grams (59%) of 2-methoxycarbonylaminopropionic acid methyl ester with a boiling point of 65°-67° C./0.0013 mbar.
Quantity
11.69 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
2-methoxycarbonylaminopropionic acid methyl ester
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[CH:4](Br)[CH3:5].[O-:8][C:9]#[N:10].[K+].[CH3:12][OH:13]>>[CH3:1][O:2][C:3](=[O:7])[CH:4]([NH:10][C:9]([O:13][CH3:12])=[O:8])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
11.69 g
Type
reactant
Smiles
COC(C(C)Br)=O
Name
potassium cyanate
Quantity
8.52 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
7.85 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-methoxycarbonylaminopropionic acid methyl ester
Type
product
Smiles
COC(C(C)NC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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